2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
CAS No.:
Cat. No.: VC19792202
Molecular Formula: C7H10O6
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O6 |
|---|---|
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) |
| Standard InChI Key | ZJRYLTPWHABKIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC(C(O1)C(=O)O)C(=O)O)C |
Introduction
Structural and Chemical Properties
The core structure of 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid consists of a five-membered dioxolane ring with two methyl groups at the 2-position and two carboxylic acid groups at the 4- and 5-positions. The compound’s stereochemistry is defined by the cis-configuration of the carboxylic acid groups, which are fixed in a rigid bicyclic framework. This configuration is critical for its role in asymmetric synthesis, as it imposes spatial constraints that influence reactivity and interaction with chiral catalysts .
Physicochemical Characteristics
Key physical properties include a melting point range of 40–43°C and a density of 1.190 g/mL at 20°C . The compound’s refractive index () is 1.439, and it exhibits a flash point exceeding 230°F, indicating moderate thermal stability . Its solubility profile is polar solvent-dependent, with high solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in nonpolar solvents like hexane.
Table 1: Physicochemical Properties of 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.15 g/mol | |
| Melting Point | 40–43°C | |
| Density (20°C) | 1.190 g/mL | |
| Refractive Index () | 1.439 | |
| Flash Point | >230°F |
Stereochemical Derivatives
The compound’s dimethyl ester derivative, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester (, MW 218.2 g/mol), is a widely used chiral auxiliary . Its isopropylidene-protected variant, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid 4,5-bis(1-methylethyl) ester (, MW 274.31 g/mol), demonstrates enhanced lipophilicity, making it suitable for hydrophobic reaction environments .
Synthesis and Manufacturing
The synthesis of 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves a multi-step sequence starting from tartaric acid, a naturally occurring dicarboxylic acid.
Key Synthetic Routes
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Dioxolane Ring Formation: Tartaric acid undergoes cyclocondensation with acetone in the presence of an acid catalyst (e.g., ) to form the 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid framework. This step simultaneously protects the vicinal diol as an acetal and preserves the carboxylic acid groups .
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Esterification: Treatment with methanol under acidic conditions yields the dimethyl ester derivative, a process critical for modulating reactivity in subsequent synthetic applications .
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Isopropylidene Protection: Reaction with excess isopropyl alcohol and a dehydrating agent introduces bis(isopropyl) ester groups, enhancing solubility in organic solvents .
Optimization Strategies
Recent advances emphasize green chemistry principles, such as using ionic liquids as recyclable catalysts to improve reaction yields (up to 92%) and reduce waste. Additionally, microwave-assisted synthesis has reduced reaction times from hours to minutes while maintaining stereochemical integrity .
Applications in Organic Synthesis and Catalysis
The compound’s rigid bicyclic structure and bifunctional reactivity make it invaluable in asymmetric synthesis, pharmaceutical intermediates, and materials science.
Chiral Auxiliary in Asymmetric Catalysis
The dimethyl ester derivative serves as a chiral ligand in transition-metal-catalyzed reactions. For example, when coordinated to rhodium, it enables enantioselective hydrogenation of α,β-unsaturated ketones with enantiomeric excess (ee) values exceeding 98% .
Pharmaceutical Intermediates
The bis(isopropyl) ester variant is a key intermediate in synthesizing prostaglandin analogs, owing to its ability to impose steric control during cyclopropanation reactions . Recent studies highlight its use in developing antiviral agents targeting RNA-dependent RNA polymerases.
Materials Science
Phosphine oxide derivatives, such as 1,1'-[[(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] (, MW 530.5 g/mol), exhibit strong chelating properties and are employed in luminescent materials for OLED devices.
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